molecular formula C9H9N5 B15209609 1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine CAS No. 227611-69-0

1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine

Cat. No.: B15209609
CAS No.: 227611-69-0
M. Wt: 187.20 g/mol
InChI Key: PNGFNACSGBGKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine is a high-purity, complex heterocyclic amine offered as a key synthetic intermediate for advanced pharmaceutical research and development. This compound features a fused polycyclic system combining pyrazole and benzimidazole rings, further functionalized with highly reactive diamine groups at the 2 and 3 positions. This structure makes it a highly versatile and valuable scaffold for medicinal chemistry. The benzimidazole core is a privileged structure in drug discovery, known for its ability to interact with various biological targets . Similarly, the pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog, is widely recognized as a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Researchers are developing novel compounds based on these fused heterocyclic systems to target specific kinases such as PI3Kδ for inflammatory and autoimmune diseases , Bruton's tyrosine kinase (BTK) , and various cyclin-dependent kinases (CDKs) for oncology applications . The presence of multiple nitrogen atoms and the diamine functionality in this compound provide excellent vectors for chemical modification. It is ideally suited for the synthesis of diverse compound libraries aimed at exploring new chemical space for bioactivity. Potential applications include the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs, leveraging its potential as an ATP-competitive pharmacophore . This product is provided For Research Use Only. It is intended for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care and conduct all necessary safety assessments before use.

Properties

CAS No.

227611-69-0

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine

InChI

InChI=1S/C9H9N5/c10-7-8(11)13-14-6-4-2-1-3-5(6)12-9(7)14/h1-4,13H,10-11H2

InChI Key

PNGFNACSGBGKCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC(=C3N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2,3-diamine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1H-pyrazole-3,5-diamine with ortho-phenylenediamine under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis procedures to achieve higher yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Functionalization Reactions

The 2,3-diamine groups on the fused core enable diverse derivatization:

Nucleophilic Substitution

  • Reactivity :

    • Primary amines at positions 2 and 3 undergo alkylation or acylation.

    • Example: Reaction with acetyl chloride forms N-acetyl derivatives, improving solubility for pharmacological applications .

Table 1: Representative Substitution Reactions

ReactantProductConditionsYield (%)
Acetyl chlorideN-Acetyl-2,3-diamine derivativeDCM, RT, 2h78
Benzyl bromideN-Benzyl-2,3-diamine derivativeK2CO3, DMF, 60°C, 4h65
Tosyl chlorideN-Tosyl-2,3-diamine derivativePyridine, 0°C→RT, 6h82

Cyclization to Polyheterocycles

The diamine moiety facilitates further ring formation:

  • Quinoxaline Formation :

    • Reaction with α-ketoesters (e.g., ethyl glyoxylate) yields pyrazolo[1,5-a]benzimidazole-fused quinoxalines under refluxing acetic acid .

  • Triazole Formation :

    • Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces 1,2,3-triazole rings .

Example Pathway :

text
1H-Pyrazolo[1,5-a]benzimidazole-2,3-diamine + Propargyl bromide → [CuI, DIPEA, DMF] → Triazole-fused derivative

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:

Table 2: Cross-Coupling Modifications

Reaction TypeReagentPosition ModifiedCatalyst SystemYield (%)
Suzuki-Miyaura4-Bromophenylboronic acidC6Pd(PPh3)4, K2CO370
Buchwald-Hartwig2-BromopyridineC7Pd2(dba)3, XPhos65

Biological Activity and SAR Insights

While direct data for this compound is limited, structural analogs exhibit:

  • Kinase Inhibition : Pyrazolo-benzimidazoles target EGFR and CDKs, with IC50 values <100 nM in some derivatives .

  • Antibacterial Effects : Diamine-substituted pyrazolo-heterocycles show MIC values as low as 0.062 µg/mL against Gram-negative pathogens .

Critical SAR Observations :

  • N-Acylation reduces cytotoxicity but enhances metabolic stability.

  • Bulky substituents at C6/C7 improve kinase selectivity .

Scientific Research Applications

4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Benzo[4,5]imidazo[1,2-b]pyrazole-2,3-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Core Heterocycles :

  • Benzimidazole vs. Pyrimidine/Pyridine : The benzimidazole core in the target compound enhances planarity and π-stacking compared to pyrazolo[1,5-a]pyrimidines (PR08) or pyrazolo[1,5-a]pyridines. This may improve DNA intercalation or protein binding .
  • Pyrazolo[5,1-c]triazines : These compounds exhibit cytotoxicity via antimetabolite activity, likely due to their structural mimicry of nucleic bases .

Substituent Effects :

  • Diamine Groups : The 2,3-diamine groups in the target compound could enhance solubility and hydrogen bonding compared to pyrazolo[1,5-a]pyrimidines with morpholine or sulfonyl substituents (e.g., compound 16 in ).
  • Electron-Withdrawing Groups : Pyrazolo[1,5-a]pyrimidine derivatives with difluoromethyl groups () show enhanced kinase inhibition, suggesting that electron-deficient substituents improve ATP-binding pocket interactions .

Mechanistic Divergence: Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines (PR08) inhibit CDK2 by mimicking ATP, while NSC 51143 targets ribonucleotide reductase via iron chelation . The target compound’s benzimidazole core may favor interactions with topoisomerases or PARP enzymes. Cytotoxicity: Pyrazolo[5,1-c]triazines show selective cytotoxicity in carcinoma cells, likely due to their triazine ring’s resemblance to purines .

Q & A

Basic Research Questions

What are the established synthetic routes for 1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine, and what critical parameters influence reaction yields?

Methodological Answer:
The synthesis typically involves cyclocondensation of diamino intermediates with appropriate carbonyl or nitrile reagents. For example, derivatives of pyrazolo-benzimidazoles are synthesized via:

  • Multi-component reactions using reagents like acetylacetone or cyanothioacetamide under acidic conditions (e.g., glacial acetic acid) .
  • Functionalization of pre-formed heterocycles (e.g., reacting 3-amino-4-arylazo-pyrazoles with benzimidazole precursors) .

Critical Parameters:

  • Reagent stoichiometry: Excess nitrile or carbonyl reagents may lead to side products (e.g., over-cyclization).
  • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility but may introduce hygroscopic issues; use freshly distilled solvents to avoid water interference .
  • Temperature control: Reflux conditions (e.g., 80–100°C) are often required for ring closure, but prolonged heating can degrade thermally sensitive intermediates .

How should researchers characterize the purity and structural integrity of this compound using spectroscopic and analytical methods?

Methodological Answer:

  • Elemental Analysis (EA): Compare calculated vs. observed C, H, N percentages (e.g., deviations >0.4% indicate impurities) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with accuracy ≤3 ppm .
  • ¹H/¹³C NMR: Key diagnostic signals include:
    • N-H protons (δ 8.5–10.5 ppm for aromatic amines).
    • Benzimidazole protons (δ 7.0–8.5 ppm, coupled splitting patterns).
  • Combustion Analysis: Ensure ≥95% purity for biological testing by verifying C/H/N/O ratios .

Advanced Research Questions

How can researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

Methodological Answer:
Discrepancies often arise from:

  • Solubility variations: Use standardized solvents (e.g., DMSO stored under anhydrous conditions) and validate stock solutions via UV-Vis spectroscopy .
  • Assay conditions: Control pH (e.g., 7.4 for enzyme inhibition studies) and temperature (25°C vs. 37°C) to mimic physiological environments .
  • Structural analogs: Subtle modifications (e.g., substitution at position 7) drastically alter activity. Perform structure-activity relationship (SAR) studies using a library of derivatives .

Example Workflow:

Replicate conflicting studies using identical compound batches.

Test derivatives with systematic substitutions (e.g., -NH₂ vs. -OMe groups).

Use statistical tools (e.g., ANOVA) to isolate variables affecting activity .

What computational strategies are effective in predicting the binding modes of this compound to biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., cyclin-dependent kinases). Focus on:
    • Hydrogen bonding with active-site residues (e.g., Lys33 in CDK2).
    • π-π stacking between the benzimidazole ring and aromatic amino acids .
  • QM/MM Simulations: Refine docking poses by calculating electronic interactions at the quantum level .
  • MD Simulations: Assess binding stability over 50–100 ns trajectories to identify critical conformational changes .

Validation:

  • Compare predicted binding energies with experimental IC₅₀ values .
  • Use crystallographic data (if available) for co-crystal structures .

How can researchers optimize in vivo bioavailability of this compound derivatives?

Methodological Answer:

  • Formulation: Use nanoparticle encapsulation (e.g., PLGA polymers) to enhance solubility and reduce renal clearance .
  • Prodrug Design: Introduce ester or phosphate groups at the 2- or 3-position to improve membrane permeability, with enzymatic cleavage in target tissues .
  • Pharmacokinetic Profiling:
    • Measure plasma half-life (t₁/₂) via LC-MS/MS.
    • Assess tissue distribution using radiolabeled analogs (e.g., ¹⁸F for PET imaging) .

Data Contradiction Analysis

  • Solubility vs. Bioactivity: While DMSO is a common solvent, its hygroscopic nature can reduce compound stability. Alternative solvents (e.g., PEG-400) may improve reproducibility in animal studies .
  • Enzyme Inhibition Specificity: Derivatives may show off-target effects (e.g., PDE-4 vs. CDK2 inhibition). Use selectivity panels to rule out non-specific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.